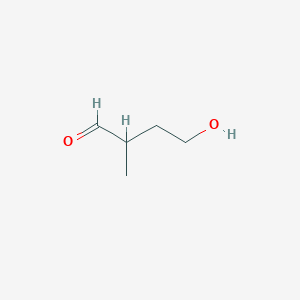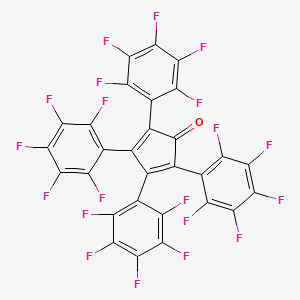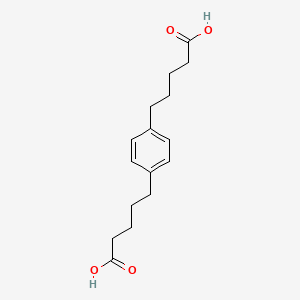![molecular formula C25H18N2O B14715923 1,3-Diphenylpyrrolo[2,1-a]isoquinoline-2-carboxamide CAS No. 20958-82-1](/img/structure/B14715923.png)
1,3-Diphenylpyrrolo[2,1-a]isoquinoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diphenylpyrrolo[2,1-a]isoquinoline-2-carboxamide is a complex organic compound that belongs to the class of pyrrolo[2,1-a]isoquinolines. These compounds are known for their significant biological activities and are often found in various bioactive natural products and pharmaceutically important molecules . The structure of this compound includes a pyrrolo[2,1-a]isoquinoline core with two phenyl groups and a carboxamide group, making it a unique and versatile compound for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Diphenylpyrrolo[2,1-a]isoquinoline-2-carboxamide can be synthesized through several methods. One common approach involves the multicomponent 1,3-dipolar cycloaddition reaction. This method typically starts with isoquinoline, 2-bromoacetophenones, and different non-symmetrical acetylenic dipolarophiles using 1,2-epoxypropane as a solvent . The reaction conditions often include heating under reflux or microwave irradiation to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diphenylpyrrolo[2,1-a]isoquinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1,3-Diphenylpyrrolo[2,1-a]isoquinoline-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,3-Diphenylpyrrolo[2,1-a]isoquinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparación Con Compuestos Similares
1,3-Diphenylpyrrolo[2,1-a]isoquinoline-2-carboxamide can be compared with other pyrrolo[2,1-a]isoquinoline derivatives, such as:
Crispine A: Known for its anticancer activity.
Oleracein E: Isolated from traditional Chinese medicinal plants with significant biological activity.
Trolline: Another natural product with a pyrrolo[2,1-a]isoquinoline core.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
20958-82-1 |
|---|---|
Fórmula molecular |
C25H18N2O |
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxamide |
InChI |
InChI=1S/C25H18N2O/c26-25(28)22-21(18-10-3-1-4-11-18)24-20-14-8-7-9-17(20)15-16-27(24)23(22)19-12-5-2-6-13-19/h1-16H,(H2,26,28) |
Clave InChI |
YOEPZPNFIZZEDI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C=CN3C(=C2C(=O)N)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


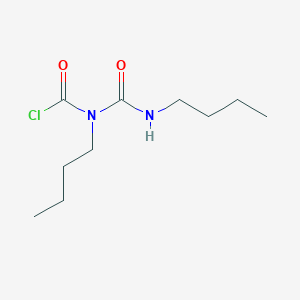
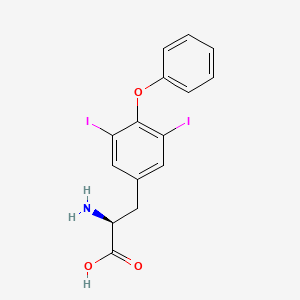
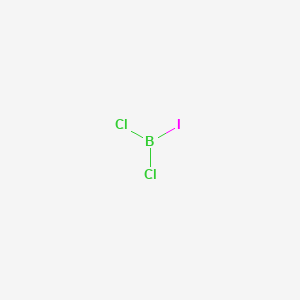

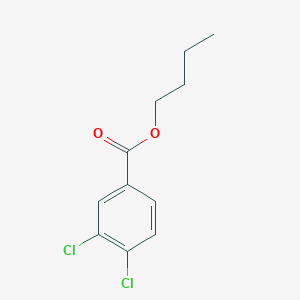
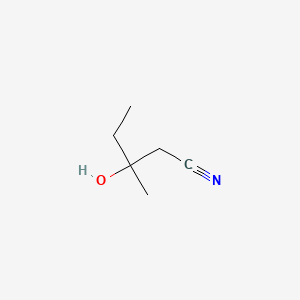
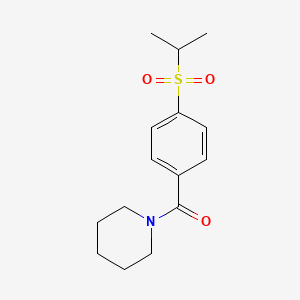
![Dioctyl 3,3'-[ethane-1,2-diylbis(oxy)]dipropanoate](/img/structure/B14715877.png)
